2-Amino-4-methyl-1H-imidazole-5-carboxylic acid hydrate
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Overview
Description
2-Amino-4-methyl-1H-imidazole-5-carboxylic acid hydrate is a chemical compound with the CAS Number: 2089257-22-5. It has a molecular weight of 159.14 and its linear formula is C5 H7 N3 O2 . H2 O . It is a solid at room temperature .
Molecular Structure Analysis
The linear formula of 2-Amino-4-methyl-1H-imidazole-5-carboxylic acid hydrate is C5 H7 N3 O2 . H2 O . This indicates that the molecule contains five carbon atoms, seven hydrogen atoms, three nitrogen atoms, two oxygen atoms, and one additional water molecule.Physical And Chemical Properties Analysis
2-Amino-4-methyl-1H-imidazole-5-carboxylic acid hydrate is a solid at room temperature . It has a molecular weight of 159.14 .Scientific Research Applications
Core Structure in Bioactive Compounds
Imidazole is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . It’s an important synthon in the development of new drugs .
Antibacterial and Antimycobacterial Activities
The derivatives of 1,3-diazole show different biological activities such as antibacterial and antimycobacterial activities .
Anti-inflammatory and Antitumor Activities
Imidazole derivatives also exhibit anti-inflammatory and antitumor activities .
Antidiabetic and Anti-allergic Activities
These compounds have been found to have antidiabetic and anti-allergic properties .
Antipyretic and Antiviral Activities
Imidazole derivatives are known for their antipyretic and antiviral activities .
Antioxidant and Anti-amoebic Activities
These compounds also show antioxidant and anti-amoebic activities .
Antihelmintic and Antifungal Activities
Imidazole derivatives are used for their antihelmintic and antifungal properties .
Ulcerogenic Activities
Finally, these compounds are known for their ulcerogenic activities .
Mechanism of Action
Target of Action
It’s worth noting that imidazole derivatives, to which this compound belongs, have been found to interact with a broad range of targets due to their diverse chemical and biological properties .
Mode of Action
Imidazole derivatives are known for their broad range of chemical and biological properties, which can result in various interactions with their targets .
Biochemical Pathways
Imidazole derivatives, in general, have been found to influence a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Imidazole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
It’s known that factors such as temperature, ph, and humidity can affect the activity of many compounds .
properties
IUPAC Name |
2-amino-5-methyl-1H-imidazole-4-carboxylic acid;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2.H2O/c1-2-3(4(9)10)8-5(6)7-2;/h1H3,(H,9,10)(H3,6,7,8);1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRBCLCABWQWLZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)N)C(=O)O.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-methyl-1H-imidazole-5-carboxylic acid hydrate |
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